molecular formula C20H23N3O B2872179 N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-50-6

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2872179
CAS No.: 2270918-50-6
M. Wt: 321.424
InChI Key: QXCVMNACZYTOSM-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide typically involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The resulting product is then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct antimicrobial properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity against various microbial strains .

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-2-20(24)21-18-8-10-19(11-9-18)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h2-11H,1,12-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVMNACZYTOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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